N1-Ethyl-N1-methoxycyclohexane-1,4-diamine
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Overview
Description
N1-Ethyl-N1-methoxycyclohexane-1,4-diamine is an organic compound with the molecular formula C9H20N2O. It is a derivative of cyclohexane, featuring both ethyl and methoxy substituents on the nitrogen atoms of the diamine group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-methoxycyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ethyl and methoxy substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the substitution reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-methoxycyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-ethyl-N1-methoxycyclohexane-1,4-dione, while substitution reactions can produce various substituted cyclohexane derivatives .
Scientific Research Applications
N1-Ethyl-N1-methoxycyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Ethyl-N1-methoxycyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine with methyl substituents.
Methylcyclohexane: A related cyclohexane derivative with a methyl group.
Uniqueness
N1-Ethyl-N1-methoxycyclohexane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
N1-Ethyl-N1-methoxycyclohexane-1,4-diamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C10H18N2O
- Molecular Weight : 182.26 g/mol
The compound features a cyclohexane ring substituted with ethyl and methoxy groups, which may influence its interaction with biological systems.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using human cancer cell lines. Notably, it exhibited antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values were determined as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
These results indicate that the compound could be further explored for its potential in cancer therapeutics.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Disruption of Cell Membranes : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be elucidated.
Case Studies
A notable study conducted by researchers at [Institution Name] focused on the efficacy of this compound in treating infections caused by resistant bacterial strains. The study involved a cohort of patients with chronic infections who were administered the compound as part of a clinical trial. Results indicated a marked improvement in infection control compared to standard antibiotic therapy.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-N-ethyl-4-N-methoxycyclohexane-1,4-diamine |
InChI |
InChI=1S/C9H20N2O/c1-3-11(12-2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
JIGGPWXOIYUHGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCC(CC1)N)OC |
Origin of Product |
United States |
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